molecular formula C19H19NO3 B8485962 N-(3,4-Dimethoxy-6-methylphenanthren-9-YL)acetamide CAS No. 88695-96-9

N-(3,4-Dimethoxy-6-methylphenanthren-9-YL)acetamide

Cat. No. B8485962
CAS RN: 88695-96-9
M. Wt: 309.4 g/mol
InChI Key: KOPCDCLRCOJWRT-UHFFFAOYSA-N
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Patent
US04602032

Procedure details

1700 ml (2.05M) of a 20% solution of diisobutylaluminium hydride in toluene are added at room temperature over a period of 45 minutes to a suspension of 105.7 g (0.342M) of 9-acetylamino-3,4-dimethoxy-6-methyl-phenanthrene in 1500 ml anhydrous tetrahydrofuran. The mixture is then warmed with stirring under a nitrogen atmosphere for 2 hours at 80°. The reaction mixture is then cooled at 0° and under nitrogen atmosphere and a mixture of 2500 ml 2N hydrochloric acid/ice, cooled at -10°, is added by portions at such a rate that the gas evolution is maintained. The acid solution is made alkaline to pH 10 by addition at 0° of 3 liters 2N sodium hydroxide and the mixture is extracted three times with methylene chloride/2-propanol 7:3. The organic phases are combined, washed, dried and evaporated to give the title compound. M.pt. 100°-102° after crystallisation from acetone/ether.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
105.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One
[Compound]
Name
hydrochloric acid ice
Quantity
2500 mL
Type
reactant
Reaction Step Two
Quantity
3 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].C([Al+]CC(C)C)C(C)C.[C:11]([NH:14][C:15]1[C:16]2[C:21]([C:22]3[C:23]([O:31][CH3:32])=[C:24]([O:29][CH3:30])[CH:25]=[CH:26][C:27]=3[CH:28]=1)=[CH:20][C:19]([CH3:33])=[CH:18][CH:17]=2)(=O)[CH3:12].[OH-].[Na+]>C1(C)C=CC=CC=1.O1CCCC1>[CH2:11]([NH:14][C:15]1[C:16]2[C:21]([C:22]3[C:23]([O:31][CH3:32])=[C:24]([O:29][CH3:30])[CH:25]=[CH:26][C:27]=3[CH:28]=1)=[CH:20][C:19]([CH3:33])=[CH:18][CH:17]=2)[CH3:12] |f:0.1,3.4|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
Quantity
105.7 g
Type
reactant
Smiles
C(C)(=O)NC=1C2=CC=C(C=C2C=2C(=C(C=CC2C1)OC)OC)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
1500 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
hydrochloric acid ice
Quantity
2500 mL
Type
reactant
Smiles
Step Three
Name
Quantity
3 L
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
with stirring under a nitrogen atmosphere for 2 hours at 80°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then warmed
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is then cooled at 0° and under nitrogen atmosphere
TEMPERATURE
Type
TEMPERATURE
Details
cooled at -10°
ADDITION
Type
ADDITION
Details
is added by portions at such a rate that the gas evolution
TEMPERATURE
Type
TEMPERATURE
Details
is maintained
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted three times with methylene chloride/2-propanol 7:3
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)NC=1C2=CC=C(C=C2C=2C(=C(C=CC2C1)OC)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.